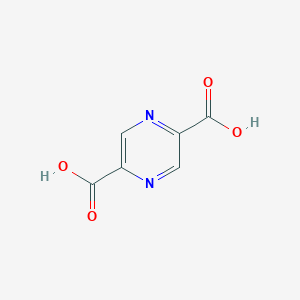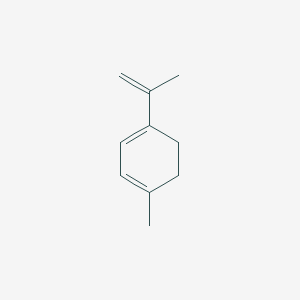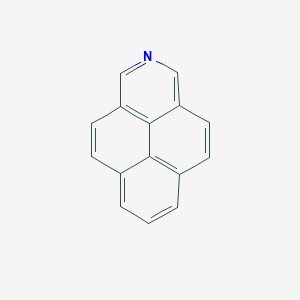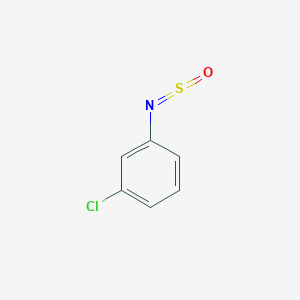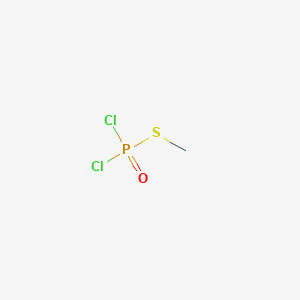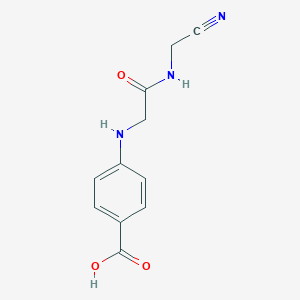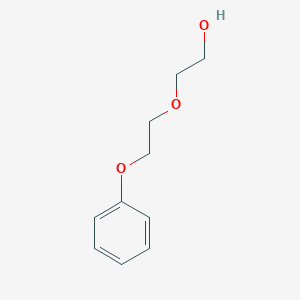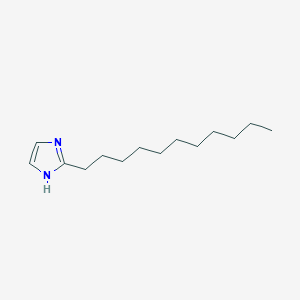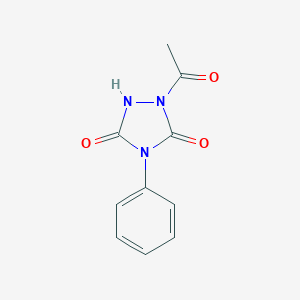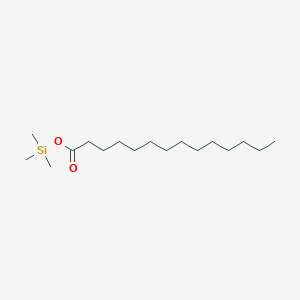
Tetradecanoic acid, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoic acid, trimethylsilyl ester, also known as methyl tetradecanoate trimethylsilyl ether, is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents such as chloroform and ether.
Mecanismo De Acción
Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester is a fatty acid derivative that is metabolized in the body through beta-oxidation. Beta-oxidation is a metabolic process that breaks down fatty acids into acetyl-CoA molecules that are used for energy production. The breakdown of Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester produces 7 acetyl-CoA molecules, which can be used for energy production in various biological processes.
Efectos Bioquímicos Y Fisiológicos
Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester has various biochemical and physiological effects. It has been shown to increase the production of ketone bodies in the liver, which can be used as an alternative energy source in the absence of glucose. Additionally, it has been shown to decrease the levels of triglycerides and cholesterol in the blood, which can help reduce the risk of cardiovascular disease. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, which can help protect against various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester has various advantages and limitations for lab experiments. One advantage is its stability, which allows for accurate and reproducible results in GC-MS analysis. Another advantage is its availability, as it can be easily synthesized or purchased from various chemical suppliers. However, a limitation is its potential toxicity, as it can cause skin irritation and respiratory problems if not handled properly. Additionally, its use in certain experiments may require additional safety precautions and equipment.
Direcciones Futuras
There are various future directions for the study of Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester. One direction is the investigation of its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and obesity. Another direction is the study of its effects on various biological processes, including inflammation, oxidative stress, and cellular signaling pathways. Furthermore, the development of new synthesis methods and analytical techniques for Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester can help expand its use in scientific research.
Métodos De Síntesis
Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester can be synthesized using a variety of methods. One method involves the reaction of tetradecanoic acid with triTetradecanoic acid, trimethylsilyl estersilyl chloride in the presence of a base such as pyridine. The reaction produces tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester along with hydrochloric acid as a byproduct. Another method involves the reaction of tetradecanoic acid with triTetradecanoic acid, trimethylsilyl estersilyl trifluoromethanesulfonate in the presence of a base such as triethylamine. This method produces tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester along with trifluoromethanesulfonic acid as a byproduct.
Aplicaciones Científicas De Investigación
Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester has various scientific research applications. It is commonly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis of fatty acids in biological samples. It is also used as a precursor in the synthesis of various esters and fatty acid derivatives. Additionally, it has been used as a model compound for the study of fatty acid metabolism in various organisms.
Propiedades
Número CAS |
18603-17-3 |
|---|---|
Nombre del producto |
Tetradecanoic acid, trimethylsilyl ester |
Fórmula molecular |
C17H36O2Si |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
trimethylsilyl tetradecanoate |
InChI |
InChI=1S/C17H36O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-20(2,3)4/h5-16H2,1-4H3 |
Clave InChI |
ZRVCKPDUOGAPSZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)O[Si](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)O[Si](C)(C)C |
Sinónimos |
Tetradecanoic acid trimethylsilyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



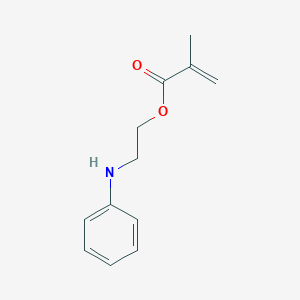
![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)

